N-(3,5-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Description
N-(3,5-Dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic compound characterized by a 3,5-dichlorophenyl group linked to an acetamide moiety, which is further substituted with a 3-oxothiomorpholin-2-yl heterocycle. The thiomorpholinone ring (a six-membered sulfur-containing ring with a ketone group) distinguishes it from oxygen-based morpholinone analogs.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-7-3-8(14)5-9(4-7)16-11(17)6-10-12(18)15-1-2-19-10/h3-5,10H,1-2,6H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJKQCUBMGMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Several analogs feature modifications to the halogenated phenyl group, which influence physicochemical properties and bioactivity:
- N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (): Replacing chlorine with bromine increases molecular weight and lipophilicity. The dibromo analog exhibited a synthesis yield of 89.5%, suggesting efficient coupling reactions compared to lower yields (31.8%) for iodinated derivatives .
Table 1: Halogen-Substituted Analogs
Heterocyclic Modifications
The thiomorpholinone ring in the target compound is a key differentiator:
- 2-(2-Oxo-Morpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide (): Replacing sulfur with oxygen in the morpholinone ring reduces electron-withdrawing effects and alters solubility. The morpholinone analog demonstrated a 58% synthesis yield and distinct NMR shifts (δ 4.90 ppm for thiomorpholinone vs. δ 4.11 ppm for morpholinone) .
- Benzotriazolyl-Substituted Analogs (): Compounds like 2-(Benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]acetamide exhibit >95% purity and higher molecular weights (~450 Da) due to the benzotriazole moiety, which may enhance metabolic stability .
Table 2: Heterocyclic Comparisons
Acetamide Side-Chain Variations
- N-(3,5-Dichlorophenyl)-2-[(Phenylsulfonyl)Anilino]Acetamide (): Substituting the thiomorpholinyl group with a phenylsulfonylanilino side chain increases molecular weight (435.32 Da) and introduces sulfonamide functionality, which is associated with enhanced protein binding .
Research Findings and Implications
- Synthetic Efficiency : Halogenated analogs with bromine or iodine show variable yields (31.8–89.5%), likely due to steric and electronic effects during coupling reactions .
- Bioactivity Trends: Thiomorpholinone and benzotriazolyl derivatives exhibit high purity (>95%), suggesting robustness in synthesis protocols . The thiomorpholinone’s sulfur atom may improve membrane permeability compared to oxygen-based morpholinones.
- Structural Insights : The 3,5-dichlorophenyl group is a conserved feature across analogs, indicating its critical role in target engagement, possibly through hydrophobic or halogen-bonding interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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